6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one
Description
Properties
CAS No. |
917612-37-4 |
|---|---|
Molecular Formula |
C22H32O |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
6,10-dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one |
InChI |
InChI=1S/C22H32O/c1-18(11-6-14-21(4)23)9-5-10-19(2)12-7-15-22-16-8-13-20(3)17-22/h8-9,12-13,16-17H,5-7,10-11,14-15H2,1-4H3 |
InChI Key |
JHLXSELYLWJKAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCC=C(C)CCC=C(C)CCCC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, with additional steps for purification and quality control to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methylphenyl group. Halogenation, nitration, and sulfonation are examples of such reactions, often using reagents like halogens, nitric acid, and sulfuric acid, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.
Scientific Research Applications
6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated dienone structure allows it to participate in various chemical reactions, influencing biological processes through its effects on enzymes, receptors, and other proteins. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
The structural and functional attributes of 6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one can be contextualized against related compounds, as outlined below:
Structural Analogs and Their Properties
The following table compares the target compound with hypothetical analogs based on structural modifications:
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Hypothetical Melting Point (°C) | Solubility Profile |
|---|---|---|---|---|
| 6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one | 328.48 | 3-methylphenyl, conjugated dienone | 90–95 (estimated) | Low in water, soluble in organic solvents |
| 6,10-Dimethyltrideca-6,10-dien-2-one | 250.38 | None | 75–78 | Moderate in polar solvents |
| 6,10-Dimethyl-13-phenyltrideca-6,10-dien-2-one | 314.45 | Phenyl | 82–85 | Low in water |
| 5,9-Dimethyltrideca-5,9-dien-2-one | 250.38 | Double bonds at C5–C9 | 68–72 | High in ethanol |
Key Observations :
- The 3-methylphenyl group in the target compound increases molecular weight and lipophilicity compared to non-aromatic analogs, likely reducing water solubility.
- Conjugated dienone systems (as in the target compound) may enhance UV-Vis absorption maxima (λmax ~250–280 nm) relative to non-conjugated ketones, a feature critical for spectroscopic applications.
- Methyl substituents at C6 and C10 could improve thermal stability by hindering oxidative degradation, a hypothesis supported by studies on methylated terpenoids .
Reactivity and Functional Comparisons
- Cycloaddition Potential: The conjugated dienone in the target compound may undergo Diels-Alder reactions more readily than non-conjugated analogs (e.g., 5,9-Dimethyltrideca-5,9-dien-2-one), similar to observations in α,β-unsaturated ketones .
- Aromatic Substituent Effects : The 3-methylphenyl group could sterically hinder nucleophilic attacks at the carbonyl group compared to simpler phenyl or alkyl-substituted analogs.
Biological Activity
6,10-Dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies based on available literature.
- Chemical Formula : C22H32O
- Molecular Weight : 312.489 g/mol
- CAS Number : 917612-37-4
Biological Activity
The biological activity of 6,10-dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one has been investigated in various studies focusing on its effects on cellular processes and potential therapeutic applications.
The mechanism of action for similar compounds often involves the modulation of signaling pathways associated with cell growth and survival. For instance, some derivatives have been shown to inhibit the dihydrofolate reductase (DHFR) enzyme, leading to reduced nucleotide synthesis and subsequent cell death in cancerous cells .
Case Studies
Research Findings
Recent investigations have focused on the synthesis and characterization of 6,10-dimethyl-13-(3-methylphenyl)trideca-6,10-dien-2-one analogs. These studies often emphasize structure-activity relationships (SAR), revealing that specific functional groups can significantly alter biological activity.
Key Findings:
- Cytotoxicity : The compound exhibits cytotoxic effects on specific cancer cell lines, with varying potency depending on structural variations.
- Selectivity : Some derivatives demonstrate selective toxicity towards cancer cells over normal cells, which is crucial for therapeutic applications.
- Synergistic Effects : Combinations with other chemotherapeutic agents have shown enhanced efficacy in preclinical models.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Diene formation | Ph₃P=CH₂, NaHMDS | THF | 0°C → RT | ~65 |
| Phenyl coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 80°C | ~50 |
Basic: How to characterize this compound using spectroscopic and chromatographic methods?
Answer:
Characterization requires multi-technique validation :
- NMR spectroscopy :
- Mass spectrometry (MS) : High-resolution ESI-MS or EI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- IR spectroscopy : Confirm ketone C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹).
- Chromatography : HPLC with UV detection (λ ~240 nm for conjugated dienes) or comparison against reference standards (e.g., NIST-certified data) .
Advanced: How to resolve contradictions between experimental and computational spectral data?
Answer:
Discrepancies often arise from stereochemical ambiguity or solvent effects . Mitigation strategies include:
- Isotopic labeling : Use deuterated analogs (e.g., CD₃ groups) to simplify NMR splitting patterns and validate assignments .
- DFT calculations : Simulate NMR chemical shifts (e.g., using Gaussian or ORCA) with solvent models (e.g., PCM for CHCl₃) to match experimental data .
- Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) that cause signal broadening.
Q. Example Workflow :
Compare experimental ¹³C NMR (δ 205 ppm for ketone) with DFT-predicted values.
Adjust computational models for solvent polarity (e.g., methanol vs. chloroform).
Validate using cross-referenced NIST database entries for similar ketones .
Advanced: What computational approaches are suitable for studying its bioactivity or reaction mechanisms?
Answer:
- Molecular docking : Screen against protein targets (e.g., enzymes with hydrophobic binding pockets) using AutoDock Vina. Prioritize the 3-methylphenyl group for π-π stacking interactions.
- Molecular dynamics (MD) simulations : Analyze conformational stability in lipid bilayers (e.g., GROMACS with CHARMM36 force field).
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in Diels-Alder or Michael addition pathways .
Q. Table 2: Key Computational Parameters
| Method | Software | Basis Set | Solvent Model |
|---|---|---|---|
| Docking | AutoDock Vina | — | — |
| MD | GROMACS | CHARMM36 | TIP3P water |
| DFT | Gaussian 16 | B3LYP/6-31G* | PCM (CHCl₃) |
Advanced: How to address stereoisomerism during synthesis?
Answer:
The compound’s diene system and substituents may lead to E/Z isomerism . Control strategies include:
- Chiral chromatography : Use HPLC with a Chiralpak® column and hexane/IPA mobile phase to separate isomers.
- Circular dichroism (CD) : Assign absolute configuration by comparing experimental CD spectra with TD-DFT simulations.
- Crystallography : Grow single crystals (e.g., via slow evaporation in ethyl acetate) for X-ray diffraction analysis.
Advanced: How to optimize reaction yields in large-scale synthesis?
Answer:
- DoE (Design of Experiments) : Use response surface methodology to optimize variables (temperature, catalyst loading).
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., ketone alkylation).
- In-situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
